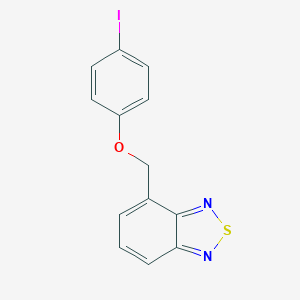
2-Methyl-N-(2-methylphenyl)-1,3-benzothiazole-6-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-N-(2-methylphenyl)-1,3-benzothiazole-6-sulfonamide is a synthetic compound that belongs to the class of benzothiazoles. It is commonly used in scientific research for its unique properties and potential applications.
Mécanisme D'action
The mechanism of action of 2-Methyl-N-(2-methylphenyl)-1,3-benzothiazole-6-sulfonamide is not fully understood. However, it is believed to exert its effects through the inhibition of certain enzymes, such as carbonic anhydrase and metalloproteinases. The compound has also been shown to induce apoptosis in cancer cells through the activation of certain signaling pathways.
Biochemical and Physiological Effects
2-Methyl-N-(2-methylphenyl)-1,3-benzothiazole-6-sulfonamide has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. The compound has also been shown to have antimicrobial activity against a range of bacterial and fungal pathogens. Additionally, it has been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-Methyl-N-(2-methylphenyl)-1,3-benzothiazole-6-sulfonamide is its ease of synthesis and availability. The compound is relatively inexpensive and can be easily obtained from commercial sources. Additionally, it has a wide range of potential applications in scientific research, making it a versatile tool for researchers.
One of the limitations of 2-Methyl-N-(2-methylphenyl)-1,3-benzothiazole-6-sulfonamide is its potential toxicity. The compound has been shown to have cytotoxic effects on certain cell lines, and its long-term effects on human health are not fully understood. Additionally, the compound may have limited solubility in certain solvents, which could affect its use in certain experiments.
Orientations Futures
There are several potential future directions for research on 2-Methyl-N-(2-methylphenyl)-1,3-benzothiazole-6-sulfonamide. One area of interest is the compound's potential as an anticancer agent. Further studies are needed to fully understand the mechanism of action of the compound and its potential as a therapeutic agent for cancer.
Another potential direction for research is the compound's use as a fluorescent probe for the detection of metal ions. The compound has been shown to be effective in detecting metal ions in biological systems, and further studies could explore its potential for use in diagnostic applications.
Finally, there is potential for further research on the compound's antimicrobial and anti-inflammatory properties. The compound has been shown to have activity against a range of bacterial and fungal pathogens, and further studies could explore its potential as a therapeutic agent for infectious diseases. Additionally, the compound's anti-inflammatory effects could be further explored for potential use in treating inflammatory conditions.
In conclusion, 2-Methyl-N-(2-methylphenyl)-1,3-benzothiazole-6-sulfonamide is a synthetic compound with a wide range of potential applications in scientific research. Its ease of synthesis and availability make it a versatile tool for researchers, and its unique properties make it a promising candidate for further study.
Méthodes De Synthèse
The synthesis of 2-Methyl-N-(2-methylphenyl)-1,3-benzothiazole-6-sulfonamide involves the reaction of 2-amino-4-methylphenol with 2-chlorobenzenesulfonamide in the presence of a base. The resulting product is then treated with 2-bromoacetophenone to obtain the final product. The synthesis method is relatively simple and can be easily scaled up for large-scale production.
Applications De Recherche Scientifique
2-Methyl-N-(2-methylphenyl)-1,3-benzothiazole-6-sulfonamide has a wide range of potential applications in scientific research. It has been studied for its anticancer, antimicrobial, and anti-inflammatory properties. The compound has also been shown to inhibit the activity of certain enzymes, making it a potential candidate for enzyme inhibition studies. Additionally, it has been used as a fluorescent probe for the detection of metal ions in biological systems.
Propriétés
Formule moléculaire |
C15H14N2O2S2 |
|---|---|
Poids moléculaire |
318.4 g/mol |
Nom IUPAC |
2-methyl-N-(2-methylphenyl)-1,3-benzothiazole-6-sulfonamide |
InChI |
InChI=1S/C15H14N2O2S2/c1-10-5-3-4-6-13(10)17-21(18,19)12-7-8-14-15(9-12)20-11(2)16-14/h3-9,17H,1-2H3 |
Clé InChI |
CIMUQKOSEASWHO-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NS(=O)(=O)C2=CC3=C(C=C2)N=C(S3)C |
SMILES canonique |
CC1=CC=CC=C1NS(=O)(=O)C2=CC3=C(C=C2)N=C(S3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3-chloro-2-methylphenyl)-2-[2-(2-isopropoxyanilino)-2-oxoethoxy]benzamide](/img/structure/B299440.png)
![2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B299441.png)
![2-[2-(3-chloro-2-methylanilino)-2-oxoethoxy]-N-(5-methyl-2-pyridinyl)benzamide](/img/structure/B299442.png)
![N-(4-cyanophenyl)-2-[2-(2-ethyl-6-methylanilino)-2-oxoethoxy]benzamide](/img/structure/B299443.png)
![N-dibenzo[b,d]furan-3-yl-2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]acetamide](/img/structure/B299445.png)

![2-({4-allyl-5-[hydroxy(phenyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B299447.png)
![2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethoxy]-N-(1-phenylethyl)benzamide](/img/structure/B299448.png)
![2-{[5-(1-adamantyl)-1,3,4-oxadiazol-2-yl]thio}-N-[3-chloro-4-(4-morpholinyl)phenyl]acetamide](/img/structure/B299449.png)
![N-[4-(diethylamino)phenyl]-2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethoxy]benzamide](/img/structure/B299450.png)

![N-(2,6-dimethylphenyl)-2-[2-(2-ethylanilino)-2-oxoethoxy]benzamide](/img/structure/B299453.png)

![3,4,5-trimethoxy-N-{2-[(2-phenoxyethyl)carbamoyl]phenyl}benzamide](/img/structure/B299462.png)